molecular formula C8H7BrN2 B1523548 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082042-20-3

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1523548
CAS No.: 1082042-20-3
M. Wt: 211.06 g/mol
InChI Key: QICNNKVEKVHEEM-UHFFFAOYSA-N
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Description

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine is an organic compound belonging to the pyrrolopyridine family. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure with a bromine atom at the 7th position and a methyl group at the 4th position. It is used in various scientific research fields due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 4-methyl-1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 4-methyl-1H-pyrrolo[3,2-c]pyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, leading to the selective bromination at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolopyridines can be obtained.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of downstream targets. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)7(9)4-11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICNNKVEKVHEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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